(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
Description
Properties
Molecular Formula |
C15H27BN2O3Si |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
(5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
InChI |
InChI=1S/C15H27BN2O3Si/c1-14(2)15(3,4)21-16(20-14)12-11-8-10(19)9-18(11)17-13(12)22(5,6)7/h10,19H,8-9H2,1-7H3/t10-/m1/s1 |
InChI Key |
FYYICYZCRTVWRV-SNVBAGLBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C[C@H](CN3N=C2[Si](C)(C)C)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically follows a multi-step approach:
- Construction of the pyrrolo[1,2-b]pyrazole core: Usually achieved through cyclization reactions involving suitably functionalized precursors.
- Introduction of the boronate ester group: Commonly installed via palladium-catalyzed borylation reactions using bis(pinacolato)diboron.
- Incorporation of the trimethylsilyl group: Typically introduced by silylation of a reactive position on the heterocycle.
- Stereoselective control: The (R)-configuration is ensured by using chiral starting materials or chiral catalysts.
Key Preparation Method: Palladium-Catalyzed Borylation
A well-established method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety on heterocycles involves palladium-catalyzed borylation of halogenated precursors. This method is supported by analogous syntheses of related boronate esters on pyrrolo and pyrazole systems.
| Parameter | Description |
|---|---|
| Starting material | Halogenated pyrrolo[1,2-b]pyrazole derivative (e.g., bromo-substituted) |
| Boron source | Bis(pinacolato)diboron (B2Pin2) |
| Base | Potassium acetate (KOAc) |
| Catalyst | PdCl2(dppf) (Palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |
| Solvent | 1,4-Dioxane |
| Temperature | 100–120 °C |
| Reaction time | 6–8 hours |
| Atmosphere | Inert (nitrogen or argon) |
Procedure Summary:
- The halogenated heterocycle is dissolved in dioxane.
- Bis(pinacolato)diboron and potassium acetate are added.
- The palladium catalyst is introduced after degassing the mixture with inert gas.
- The reaction mixture is heated to 120 °C for 8 hours.
- After completion, the mixture is cooled, filtered, and purified by chromatography.
This method yields the boronate ester with moderate to good yields (~60–70%) and high purity.
Incorporation of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is generally introduced via silylation of an appropriate heterocyclic precursor or intermediate. Common reagents include trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) in the presence of a base.
Typical Silylation Conditions:
| Parameter | Description |
|---|---|
| Starting material | Hydroxy or amino-substituted pyrrolo[1,2-b]pyrazole intermediate |
| Silylating agent | Trimethylsilyl chloride (TMSCl) or TMS triflate |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1–3 hours |
The silylation step is typically performed after the boronate ester installation or on a protected intermediate to avoid side reactions.
Stereoselective Control and Chiral Resolution
The (R)-configuration at the relevant stereocenter is achieved by:
- Using chiral starting materials derived from natural or synthetic chiral building blocks.
- Employing chiral catalysts or auxiliaries during cyclization or functional group transformations.
- Alternatively, chiral resolution techniques such as chiral chromatography or crystallization may be applied post-synthesis.
Example Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | Bromination of pyrrolo[1,2-b]pyrazole precursor | Bromo-substituted heterocycle |
| 2 | Pd-catalyzed borylation | Bis(pinacolato)diboron, KOAc, PdCl2(dppf), dioxane, 120 °C | Boronate ester installed at C-3 position |
| 3 | Silylation | TMSCl, base, DCM, 0 °C to RT | Trimethylsilyl group introduced at C-2 |
| 4 | Purification | Chromatography (SiO2, EtOAc/Hexanes) | Pure (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol |
Data Table: Representative Reaction Yields and Purities
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Halogenation | 85–90 | >95 | Typically high-yielding |
| Pd-catalyzed borylation | 60–70 | 90–95 | Requires inert atmosphere |
| Silylation | 75–85 | >95 | Sensitive to moisture |
| Overall yield | ~40–50 | >95 | After purification |
Research Discoveries and Advances
- The use of PdCl2(dppf) as a catalyst in borylation reactions has been shown to improve reaction rates and selectivity for heterocyclic substrates similar to pyrrolo[1,2-b]pyrazoles.
- Potassium acetate serves as an effective base, promoting smooth borylation without competing side reactions.
- The pinacol boronate ester group is stable under a variety of reaction conditions, facilitating further synthetic transformations such as Suzuki-Miyaura cross-coupling.
- Trimethylsilyl groups provide steric protection and modulate electronic properties, which can improve the compound’s handling and reactivity in subsequent steps.
- Chiral induction methods remain an active area of research to improve enantiomeric excess and scalability of these heterocyclic boronate esters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron or silicon centers.
Reduction: Reduction reactions could be used to modify the pyrrolo[1,2-b]pyrazole core.
Substitution: The trimethylsilyl and dioxaborolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Could be used in the development of probes for studying biological processes.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Electronics: Potential use in the fabrication of electronic components due to the presence of silicon.
Mechanism of Action
The mechanism by which ®-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol exerts its effects would depend on its specific application. For example, in catalysis, it may act by coordinating to metal centers and facilitating reaction pathways. In biological systems, it could interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[1,2-b]pyrazole Derivatives
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine ()
- Core : Same pyrrolopyrazole system.
- Substituents : Primary amine (-CH2NH2) at C3.
- Key Differences : Lacks boronate and TMS groups. The amine enables nucleophilic reactivity, making it suitable for further derivatization (e.g., amide coupling) .
- Applications : Intermediate for bioactive molecules (e.g., kinase inhibitors).
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridine ()
- Core : Pyrazolo[3,4-b]pyridine (isosteric to pyrrolopyrazole).
- Substituents : Boronate ester and SEM (silyl-ethoxy-methyl) protecting group.
- Key Differences : SEM group stabilizes amines during synthesis, whereas the TMS group in the target compound may enhance lipophilicity.
- Applications : Suzuki coupling precursor for drug discovery .
Boronate-Containing Heterocycles
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()
- Core : Simple pyrazole.
- Substituents : Boronate at C4, methyl groups at N1 and C3.
- Key Differences : Less steric hindrance and simpler structure compared to the target compound.
- Applications : Cross-coupling reactions in agrochemical synthesis .
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole ()
- Core : Pyrazole linked to a boronate-substituted phenyl ring.
- Substituents : Boronate on phenyl, pyrazole at meta position.
- Key Differences: Aromatic phenyl vs. non-aromatic pyrrolopyrazole core. The phenyl group may confer π-π stacking interactions in target binding .
Comparative Analysis Table
*Assumed based on boronate esters’ stability in anhydrous conditions .
Research Findings and Implications
- Synthetic Utility : The target compound’s boronate group enables participation in Suzuki reactions, similar to and compounds, but its pyrrolopyrazole core may offer superior steric and electronic profiles for drug design .
- Biological Potential: While direct bioactivity data is unavailable, analogs like pyrrolotriazoles () and pyrazolines () show antimicrobial and anti-inflammatory activity, suggesting the target compound could be explored in similar contexts.
- Stability Considerations : The TMS group may reduce hydrolysis susceptibility compared to unprotected amines (e.g., ), enhancing pharmacokinetics .
Biological Activity
(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C_{15}H_{25}B_{N}O_{2}
- Molecular Weight : 249.59 g/mol
- CAS Number : 1243174-57-3
The compound exhibits potential biological activity through various mechanisms. It has been noted for its interaction with biological targets such as enzymes and receptors involved in critical pathways.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of certain enzymes. For instance, studies on related compounds have shown that modifications to the dioxaborolane structure can enhance inhibitory properties against bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. In vitro studies have reported promising results against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were significantly lower than those for standard antibiotics like ciprofloxacin, suggesting enhanced potency against resistant strains .
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) K. pneumoniae | MIC (µg/mL) P. aeruginosa |
|---|---|---|---|
| Ciprofloxacin | 0.008 | 0.03 | 0.125 |
| (R)-compound | 4 | 8 | 32 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Preliminary data suggest that it exhibits cytotoxicity with IC50 values comparable to those of established chemotherapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications to the dioxaborolane moiety can significantly affect the antiproliferative activity.
Study on Antiproliferative Activity
In a study focusing on structurally similar compounds, it was found that modifications in the trimethylsilyl group significantly impacted their antiproliferative potency against cancer cell lines. The most potent analogs exhibited IC50 values ranging from 1.1 to 3.3 nM . This indicates a strong potential for developing new anticancer therapies based on this scaffold.
Resistance Mechanisms
Another study highlighted the ability of certain derivatives to overcome multidrug resistance mechanisms in cancer cells. The modifications allowed these compounds to evade efflux pumps commonly associated with drug resistance . This property is particularly valuable in the context of increasing antibiotic resistance.
Q & A
Q. What are the key considerations for synthesizing (R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol in high yield?
The synthesis involves multi-step reactions:
Core Formation : Refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives in ethanol for 2 hours under inert atmosphere to construct the pyrrolo-pyrazole scaffold .
Functionalization : Introducing the dioxaborolane group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Optimal conditions include anhydrous solvents (THF or dioxane), 80–100°C, and 1.2–1.5 equivalents of boronate reagent .
Trimethylsilyl Protection : Silylation using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (DMF/EtOH) yield the pure product .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, trimethylsilyl at δ 0.1–0.3 ppm) and carbon types (boronate ester carbons at ~85 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., B-O stretch at ~1350 cm⁻¹, Si-C at ~1250 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~435) .
- X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement (R-factor < 0.05) .
Q. What role does the dioxaborolane group play in this compound’s reactivity?
The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling , facilitating carbon-carbon bond formation with aryl/vinyl halides. This is critical for derivatizing the pyrrolo-pyrazole core in drug discovery. The boronate ester also enhances solubility in organic solvents, aiding purification .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound’s derivatization?
- Catalyst Selection : Pd(OAc)₂ with SPhos ligand improves efficiency for sterically hindered substrates .
- Solvent System : Use toluene/water (3:1) for biphasic reactions to stabilize the boronate ester .
- Temperature : 90°C for 12–24 hours ensures complete conversion (monitored by ¹¹B NMR) .
- Base : K₂CO₃ or CsF enhances transmetallation without hydrolyzing the boronate .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Hygroscopicity : The boronate ester is moisture-sensitive. Crystallization under argon using anhydrous DMF/EtOH prevents hydrolysis .
- Disorder : SHELXL’s TWIN and PART commands resolve rotational disorder in the dioxaborolane ring .
- Data Collection : High-resolution synchrotron data (λ = 0.7 Å) improves weak diffraction from flexible side chains .
Q. How can computational methods predict this compound’s biological activity?
- Molecular Docking : AutoDock Vina or Glide screens against targets (e.g., 14-α-demethylase, PDB:3LD6). The dioxaborolane group shows hydrophobic interactions with active-site residues .
- ADME Prediction : SwissADME calculates logP (~2.8), indicating moderate lipophilicity. Poor blood-brain barrier penetration (TPSA > 80 Ų) limits CNS applications .
Q. How should researchers address contradictory data in reaction yields or purity?
- Yield Discrepancies : Trace oxygen degrades Pd catalysts. Use Schlenk-line techniques and degassed solvents .
- Purity Issues : TLC (Rf = 0.3 in EtOAc/hexane) identifies byproducts. Re-purify via preparative HPLC (C18 column, 70% MeCN/H₂O) .
- Stereochemical Drift : Chiral HPLC (Chiralpak IA) confirms enantiomeric excess (>98%) .
Q. What strategies enhance stability during storage or biological assays?
- Storage : Lyophilize and store at –20°C under argon. Avoid aqueous buffers (hydrolyzes boronate ester) .
- Biological Assays : Use DMSO stock solutions (<1% v/v) to prevent aggregation. Include 0.1% BSA in buffer to reduce non-specific binding .
Q. How is stereochemical integrity maintained during synthesis?
Q. What are the limitations of current synthetic routes, and how might they be improved?
- Low Yields in Coupling Steps : Replace Pd catalysts with Ni-based systems for challenging substrates .
- Scalability : Transition from batch to flow chemistry reduces reaction times (e.g., 30 minutes vs. 24 hours) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
